2-(3-Carboxycyclopentyl)-2-methylpropionic acid
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Overview
Description
2-(3-Carboxycyclopentyl)-2-methylpropionic acid is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a carboxyl group and a methylpropionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions to form the cyclopentyl ring. Subsequent carboxylation and methylation steps yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxycyclopentyl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopentyl derivatives.
Scientific Research Applications
2-(3-Carboxycyclopentyl)-2-methylpropionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carboxycyclopentyl)acetic acid
- 2-(3-Carboxycyclopentyl)propionic acid
- 2-(3-Carboxycyclopentyl)butyric acid
Uniqueness
2-(3-Carboxycyclopentyl)-2-methylpropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
473-35-8 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(2-carboxypropan-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2,9(13)14)7-4-3-6(5-7)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
QSRHRQWRLFGZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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